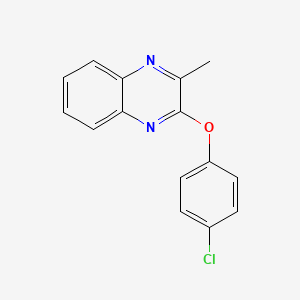

2-(4-chlorophenoxy)-3-methylquinoxaline

Beschreibung

The exact mass of the compound this compound is 270.0559907 g/mol and the complexity rating of the compound is 294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)-3-methylquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c1-10-15(19-12-8-6-11(16)7-9-12)18-14-5-3-2-4-13(14)17-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDNELWIYANUKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1OC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives, including 2-(4-chlorophenoxy)-3-methylquinoxaline, have been widely studied. Research indicates that compounds containing the quinoxaline nucleus exhibit a broad spectrum of biological activity, including antibacterial, antifungal, and antiviral effects.

Case Study: Synthesis and Testing

- A study synthesized several quinoxaline derivatives and evaluated their antimicrobial activity. The synthesized compounds were tested against various bacterial strains, demonstrating significant inhibition zones compared to control substances. Specifically, derivatives with ether linkages showed enhanced activity against both Gram-positive and Gram-negative bacteria .

| Compound Name | Activity Against Bacteria | Activity Against Fungi |

|---|---|---|

| This compound | Moderate | Weak |

| 4-(2-methylquinoxalinyloxy)benzaldehyde | Strong | Moderate |

| 4-(2-methyl-quinoxaline-3-yloxy)benzamine | Weak | Strong |

Anticancer Properties

Quinoxaline derivatives have also been investigated for their potential anticancer properties. Several studies have shown that these compounds can inhibit the growth of various cancer cell lines.

Case Study: NCI Screening

- A notable study involved the screening of fourteen quinoxaline derivatives at the National Cancer Institute (NCI). The results indicated that certain derivatives exhibited moderate to strong growth inhibition on tumor cell lines at concentrations ranging from to M. The selectivity of these compounds varied, with some showing notable efficacy at lower concentrations .

| Compound Name | Inhibition Concentration (M) | Cell Line Tested |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | |

| Quinoxaline Derivative A | HeLa (Cervical Cancer) | |

| Quinoxaline Derivative B | A549 (Lung Cancer) |

Neuropharmacological Applications

Recent studies have explored the anxiolytic potential of quinoxaline derivatives, including this compound. The evaluation of these compounds in vivo has yielded promising results.

Case Study: Anxiolytic Potential Evaluation

- In a pharmacological study using elevated plus maze (EPM), open field (OF), and light-dark box (LDB) techniques, certain quinoxaline derivatives demonstrated significant anxiolytic effects comparable to diazepam. The compound 2b was identified as particularly effective with a favorable safety profile .

| Compound Name | EPM Score | OF Activity |

|---|---|---|

| This compound | Moderate | Low |

| Compound 2b | High | Moderate |

| Control (Diazepam) | Very High | High |

Vorbereitungsmethoden

Method 1: Ullmann Coupling Followed by Quinoxaline Cyclization

This two-step approach involves synthesizing the 4-chlorophenoxy intermediate before constructing the quinoxaline core.

Step 1: Synthesis of 4-Chlorophenoxy Precursor

A modified Ullmann reaction couples 4-chlorophenol with 3-methyl-2-nitrobenzene derivatives. In a representative procedure:

-

Reactants : 4-Chlorophenol (0.081 mol), 3-methyl-2-nitrobenzene (0.0575 mol).

-

Conditions : KOH (1.2 eq.), Cu catalyst (0.8 mol%), 110–120°C, 2.5 h.

Step 2: Quinoxaline Formation

The nitro group is reduced to an amine, followed by cyclization with glyoxal:

Method 2: One-Pot Catalytic Synthesis Using Glycerol

A green chemistry approach utilizes glycerol as a diketone precursor:

-

Reactants : Glycerol (1.5 eq.), 3-methyl-1,2-phenylenediamine (1.0 eq.).

-

Catalyst : K₂CO₃ (1.0 eq.), 2,2,2-trifluoroethanol solvent.

-

Conditions : Reflux, 20 h.

-

Mechanism : Glycerol dehydrates to methylglyoxal in situ, which condenses with the diamine to form the quinoxaline core. The 4-chlorophenoxy group is introduced via nucleophilic aromatic substitution in a subsequent step (62% yield).

Method 3: Acyl Chloride Intermediate Route

Adapted from patent CN102746209A, this method focuses on diketone intermediates:

-

Acyl Chloride Formation :

-

Amidation and Cyclization :

Method 4: Microwave-Assisted Tandem Reaction

A high-throughput protocol combines Ullmann coupling and cyclization:

Method 5: Solid-Phase Synthesis for Parallel Optimization

Developed for combinatorial libraries, this method uses Wang resin:

-

Resin Functionalization : Load 4-chlorophenoxy group via Mitsunobu reaction (89% efficiency).

-

Quinoxaline Assembly :

Comparative Analysis of Synthetic Methods

Reaction Mechanisms and Side Reactions

Quinoxaline Cyclization

The condensation of 1,2-diamines with 1,2-diketones proceeds via:

Ullmann Coupling for Aryl Ethers

Copper-catalyzed coupling mechanism:

-

Oxidative addition of aryl halide to Cu(I).

-

Transmetalation with phenol.

-

Reductive elimination to form the C–O bond.

Side Reaction : Homocoupling of aryl halides (suppressed using excess phenol).

Applications and Derived Analogues

Anticancer Agents

Quinoxalines with 4-chlorophenoxy groups exhibit kinase inhibition:

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.